molecular formula C13H7ClF2O2 B6400224 4-Chloro-2-(2,6-difluorophenyl)benzoic acid CAS No. 1262006-14-3

4-Chloro-2-(2,6-difluorophenyl)benzoic acid

Cat. No.: B6400224
CAS No.: 1262006-14-3
M. Wt: 268.64 g/mol
InChI Key: QULOZQWUZBGFPL-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,6-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,6-difluorophenyl)benzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the reaction of 2,6-difluorobenzaldehyde with a chlorinating agent, followed by oxidation to form the desired benzoic acid derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation and oxidation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps achieve high purity levels required for various applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(2,6-difluorophenyl)benzoic acid
  • 4-Chloro-2-fluorobenzoic acid

Comparison: Compared to similar compounds, 4-Chloro-2-(2,6-difluorophenyl)benzoic acid exhibits unique reactivity due to the combined presence of chlorine and fluorine atoms. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4-chloro-2-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-7-4-5-8(13(17)18)9(6-7)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULOZQWUZBGFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689702
Record name 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-14-3
Record name 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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